molecular formula C17H14ClFO3 B2599815 (2E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 618390-62-8

(2E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2599815
CAS No.: 618390-62-8
M. Wt: 320.74
InChI Key: LPRUFFYPROQUDJ-CMDGGOBGSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 320.74 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Characterization

The compound (2E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives have been explored extensively in the field of chemical synthesis. Research has detailed the synthesis processes, structural characterizations, and properties of various analogs of this compound. For instance, Tayade and Waghmare (2016) focused on the isomerization of a series of similar compounds to create new chalcone moieties with potential applications in various fields, highlighting the significance of structural variations and their impacts on chemical properties (Tayade & Waghmare, 2016). Similarly, Salian et al. (2018) synthesized chalcone derivatives and analyzed their structures and intermolecular interactions using crystallography and Hirshfeld surface studies, indicating the importance of precise structural determination in understanding the properties and potential applications of such compounds (Salian et al., 2018).

Crystallographic and Vibrational Studies

Kumar et al. (2015) conducted a comprehensive study on the crystal growth, X-ray analysis, and vibrational spectral studies of a similar chalcone derivative. Their research involved density functional theory (DFT) to understand the electronic structure and properties, which are crucial for its potential applications in various fields (Kumar et al., 2015). Additionally, Najiya et al. (2014) also synthesized a related compound and performed a detailed study of its molecular structure, vibrational wavenumbers, and hyperpolarizability using HF and DFT methods, demonstrating the relevance of such studies in exploring the functional applications of these compounds (Najiya et al., 2014).

Nonlinear Optical (NLO) Properties

The potential of chalcone derivatives in nonlinear optical (NLO) applications has been a significant area of research. For example, Shruthi et al. (2017) synthesized a novel organic NLO material similar to the compound and examined its crystal structure and optical properties, highlighting the compound's potential in NLO applications (Shruthi et al., 2017). Raghavendra et al. (2017) also studied the structure-property relationship of a new NLO organic crystal derived from a similar compound, focusing on its optical power limiting applications, further underscoring the significance of these compounds in the field of photonics and optoelectronics (Raghavendra et al., 2017).

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-21-11-6-7-13(17(10-11)22-2)16(20)9-8-12-14(18)4-3-5-15(12)19/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRUFFYPROQUDJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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